ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate
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Overview
Description
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate is a complex organic compound with a molecular formula of C19H14N2O7 and a molecular weight of 382.328. This compound is known for its diverse biological activities and is often used in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with various substituted amines under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, potassium hydroxide for substitution, and various oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with hydrazine hydrate can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
2H/4H-chromenes: These compounds share the chromene scaffold and exhibit similar biological activities.
Indole derivatives: These compounds also have diverse biological activities and are used in medicinal chemistry.
The uniqueness of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C19H14N2O7
- Molecular Weight : 382.328 g/mol
- CAS Number : 695194-33-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound has been shown to:
- Inhibit Enzymatic Activity : It can inhibit enzymes involved in DNA replication, which is crucial for its anticancer properties.
- Interfere with Cellular Processes : The compound may disrupt cellular signaling pathways, leading to apoptosis in cancer cells.
- Exhibit Antimicrobial Properties : Its structure allows it to penetrate bacterial cell walls, leading to cell death.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a variety of pathogens.
Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Gram-positive Bacteria | 15.62 - 62.5 μM | |
Gram-negative Bacteria | 31.108 - 124.432 μg/mL | |
Fungi (C. albicans) | MIC 6.5 μM |
Case studies have shown that this compound exhibits bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci, making it a potential candidate for treating resistant infections.
Anticancer Activity
Research indicates that this compound possesses anticancer properties:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer, lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.
- Mechanistic Insights : The compound has been shown to activate caspase pathways and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of this compound against biofilm-producing bacteria.
- Results indicated significant inhibition of biofilm formation, particularly against MRSA strains, with an MBIC (Minimum Biofilm Inhibitory Concentration) ranging from 62.216 to 124.432 μg/mL.
-
Anticancer Research :
- A recent publication highlighted the compound's effectiveness in reducing tumor size in xenograft models of breast cancer.
- The treatment led to a reduction in Ki67 expression (a marker for proliferation), indicating the potential for clinical applications in oncology.
Properties
IUPAC Name |
ethyl 4-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7/c1-2-27-18(23)11-3-5-13(6-4-11)20-17(22)15-10-12-9-14(21(25)26)7-8-16(12)28-19(15)24/h3-10H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXYGQZJSLTJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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